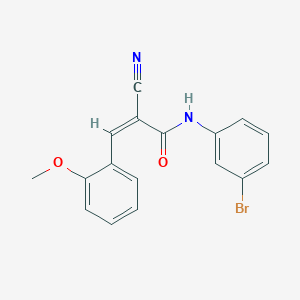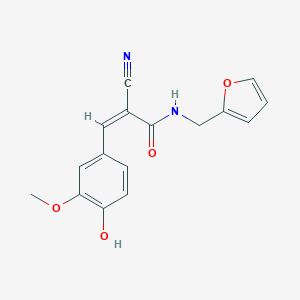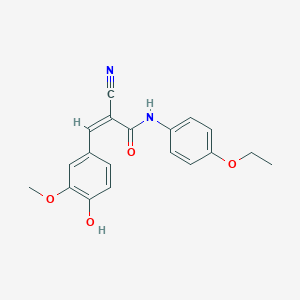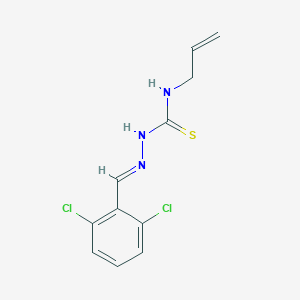
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one, also known as DIM-5, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazole derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, this compound has been reported to have antiviral activity against several viruses, including HIV-1 and HCV.
Mechanism of Action
The mechanism of action of (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to interact with the DNA-binding domain of transcription factors, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the growth of several bacterial and fungal strains. In addition, it has been reported to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and has been extensively studied, making it a well-established compound for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research on (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one. One potential area of research is the development of new anticancer agents based on the structure of this compound. Another area of research is the investigation of its potential as an antibiotic or antiviral agent. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Overall, the research on this compound is promising and has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one involves the reaction of 3,4-dimethylaniline, indole-3-carboxaldehyde, and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity. The synthesis of this compound has been reported in several scientific papers and is considered a well-established method.
properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H17N3OS/c1-12-7-8-15(9-13(12)2)22-20-23-19(24)18(25-20)10-14-11-21-17-6-4-3-5-16(14)17/h3-11,21H,1-2H3,(H,22,23,24)/b18-10+ |
InChI Key |
FYPPZDRNGWYFTL-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)



![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)